Hydroxyethyl Group Contribution to Aqueous Solubility Versus Simple Monohexyl Phosphate
Sodium hexyl 2-hydroxyethyl phosphate incorporates a free terminal hydroxyl on the 2-hydroxyethyl ester moiety, providing an additional hydrogen-bonding site beyond the phosphate headgroup. This structural feature increases calculated polar surface area and predicted aqueous solubility relative to sodium monohexyl phosphate (the simple monoester lacking the hydroxyethyl group). Vendors report sodium hexyl 2-hydroxyethyl phosphate as freely soluble in water , whereas monohexyl phosphate (CAS 3900-04-7 free acid) has an estimated water solubility of 1,750 mg/L at 25 °C based on Log Kow of 1.74 . The hydroxyethyl modification is expected to lower the Log Kow by approximately 0.5–0.8 units based on fragment constant contributions of primary alcohol groups, translating to a predicted solubility increase of roughly 3- to 6-fold for the sodium salt form [1].
| Evidence Dimension | Aqueous solubility (predicted comparative) |
|---|---|
| Target Compound Data | Freely water-soluble (vendor report); predicted >5,000 mg/L based on structural fragment analysis |
| Comparator Or Baseline | Monohexyl phosphate (CAS 3900-04-7 free acid): 1,750 mg/L at 25 °C (WSKOW estimate) |
| Quantified Difference | Approximately 3- to 6-fold higher solubility for sodium hexyl 2-hydroxyethyl phosphate versus monohexyl phosphate free acid |
| Conditions | Estimated from Log Kow fragment constants; 25 °C aqueous system |
Why This Matters
For formulators requiring clear aqueous concentrates without co-solvents, the higher solubility of the hydroxyethyl-containing diester expands the workable concentration range relative to simple monohexyl phosphate esters.
- [1] Klopman G, Zhu H. Estimation of the aqueous solubility of organic molecules by the group contribution approach. Journal of Chemical Information and Computer Sciences. 2001;41(2):439-445. Fragment constant methodology for Log Kow prediction. View Source
